Propene-d6

Description

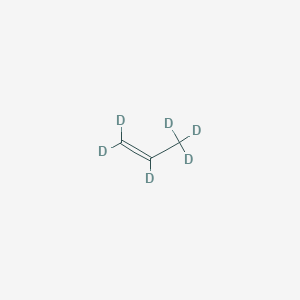

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,3-hexadeuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-QNYGJALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164851 | |

| Record name | Propene-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-52-8 | |

| Record name | Propene-d6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propene-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1517-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propene-d6 (C₃D₆): A Technical Guide to its Synthesis, Characterization, and Application in Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and multifaceted applications of propene-d6 (C₃D₆). We will delve into the core principles that make this isotopically labeled molecule an indispensable tool in modern chemical and biomedical research, moving beyond simple protocols to explain the fundamental causality behind its utility.

Core Characteristics of this compound

This compound, also known as hexadeuteriopropene, is an isotopologue of propene where all six hydrogen atoms (¹H) have been replaced with their heavier, stable isotope, deuterium (²H or D).[1] This substitution, while seemingly minor, imparts distinct physical properties and creates a unique spectroscopic signature that is leveraged in a multitude of advanced analytical and research applications. The chemical structure is CD₃CD=CD₂.[2]

The primary value of this compound lies in its chemical identity being nearly identical to its non-deuterated counterpart, propene (C₃H₆).[3] They exhibit almost the same chemical reactivity, solubility, and chromatographic behavior. However, the mass difference (an increase of six mass units) makes it easily distinguishable by mass spectrometry and alters its vibrational frequencies, which is detectable by infrared (IR) and Raman spectroscopy.

| Property | Value | Source |

| Chemical Formula | C₃D₆ | [4][5] |

| CAS Number | 1517-52-8 | [1][4][5] |

| Molecular Weight | ~48.12 g/mol | [2][5][6] |

| Exact Mass | 48.08460 Da | [4] |

| Melting Point | -185 °C | [2][4] |

| Boiling Point | -47.7 °C | [2][4] |

| Density | 0.657 g/cm³ | [4] |

| Isotopic Purity | Typically ≥99 atom % D | [2] |

Synthesis and Characterization: Ensuring Isotopic Integrity

The utility of this compound is directly proportional to its isotopic purity. Therefore, its synthesis and subsequent characterization are critical processes designed to maximize deuterium incorporation and verify the absence of protonated species.

Synthetic Pathway: A Multi-step Approach

A common and effective method for synthesizing high-purity this compound involves a multi-step pathway starting from deuterium oxide (D₂O). This approach ensures that deuterium is incorporated at each possible position.[7]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Methyl Acetylene-d4

-

Generation of Methyl Acetylene-d4: The synthesis begins with the reaction of magnesium tricarbide (Mg₃C₂) with deuterium oxide (D₂O). This reaction hydrolyzes the carbide to generate methyl acetylene-d4 (CD₃C≡CD). The choice of D₂O as the deuterium source is fundamental to achieving high levels of isotopic enrichment from the outset.

-

Catalytic Partial Deuteration: The gaseous methyl acetylene-d4 is then subjected to partial deuteration over a palladium-on-charcoal (Pd/C) catalyst in the presence of deuterium gas (D₂).[8] The catalyst's role is to facilitate the addition of two deuterium atoms across the triple bond. The reaction conditions (temperature, pressure, and flow rate) must be meticulously controlled to prevent over-reduction to propane-d8. The selectivity of the Lindlar-type catalyst is crucial for stopping the reaction at the alkene stage.

-

Purification: The resulting gas stream, containing this compound, is purified by cryogenic distillation or preparative gas chromatography to remove any unreacted starting materials, byproducts, or over-reduced alkanes.

Analytical Characterization: The Validation System

Confirming the identity and isotopic purity of the synthesized this compound is a self-validating step.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should appear at an m/z ratio corresponding to C₃D₆ (~48.1), a full 6 mass units higher than that of natural propene (m/z ~42.1). The absence of a significant signal at m/z 42 confirms high isotopic purity.

-

Infrared (IR) Spectroscopy: The C-D bonds in this compound vibrate at lower frequencies (have lower wavenumbers) than the C-H bonds in propene due to the heavier mass of deuterium. For example, C-H stretching vibrations typically appear in the 2800–3100 cm⁻¹ region, whereas C-D stretching vibrations are found around 2100-2300 cm⁻¹. The spectrum of this compound shows a distinct shift of bands to lower frequencies compared to its protonated analog.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons. A high-purity sample of this compound will show no signals in the ¹H NMR spectrum. Conversely, ²H (Deuterium) NMR will show signals corresponding to the different deuterium environments in the molecule.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in several scientific domains. Its applications are not merely procedural but are based on fundamental physicochemical principles.

The Gold Standard: Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), precision and accuracy are paramount. Deuterated compounds are considered the "gold standard" for internal standards because they solve the core challenges of variability in sample preparation and instrument response.[9][10]

The Causality of Superior Performance: An ideal internal standard (IS) should behave identically to the analyte of interest during extraction, chromatography, and ionization, but be distinguishable by the detector.[11] A structural analog can mimic some of these properties, but a deuterated standard is chemically identical.[3]

-

Correction for Matrix Effects: Biological samples (plasma, urine, etc.) contain complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Because the deuterated IS is chemically identical to the analyte, it experiences the exact same matrix effects.[10]

-

Compensation for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction), some analyte may be lost. The deuterated IS, added at the very beginning, is lost in the same proportion.[12]

-

Identical Chromatography: The deuterated IS co-elutes perfectly with the analyte.[11] This is critical for accurate correction of matrix effects, which can vary over the course of a chromatographic run.

The mass spectrometer differentiates the analyte from the deuterated IS based on their mass-to-charge ratio. The ratio of the analyte's signal to the IS's signal remains constant regardless of sample loss or matrix effects, allowing for highly precise and accurate quantification.[10]

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Protocol: Bioanalytical Quantification using a Deuterated IS

This protocol outlines a typical workflow for quantifying a drug in plasma.

-

Preparation of Standards:

-

Prepare a stock solution of the non-labeled analyte (drug) and the deuterated internal standard (e.g., a deuterated version of the drug, for which this compound could be a synthetic precursor).

-

Create a series of calibration standards by spiking drug-free plasma with known concentrations of the analyte.

-

Prepare a working internal standard solution at a fixed concentration.

-

-

Sample Preparation:

-

To each calibrator, quality control (QC) sample, and unknown patient sample, add a precise volume of the working internal standard solution. This step is critical and must occur before any extraction steps.

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile). Vortex vigorously.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new plate or vial for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples into the LC-MS system.

-

The mass spectrometer is set to monitor the specific mass transitions for both the analyte and the deuterated internal standard.

-

-

Data Processing:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Elucidating Reaction Mechanisms

Isotopically labeled molecules like this compound are invaluable for tracing the pathways of chemical reactions and understanding their mechanisms.[13] When this compound is used as a reactant, the position of the deuterium atoms in the products provides a "fingerprint" of the bond-breaking and bond-forming events that occurred.

This technique has been used to study complex catalytic processes, such as the conversion of ethylene to propene.[14] By reacting ¹³C-labeled ethylene with unlabeled butene and analyzing the isotopic distribution in the resulting propene, researchers can disprove or support proposed mechanisms like metathesis.[14]

The Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful diagnostic tool.[15] Measuring the KIE can help determine if a specific C-H bond cleavage is part of the rate-determining step of a reaction.

Caption: Workflow for a Kinetic Isotope Effect (KIE) study.

Advancements in Polymer Science

This compound serves as a deuterated monomer for the synthesis of deuterated polypropylene and other copolymers.[16][17] These specialized polymers are crucial for materials science research, particularly for analysis using neutron scattering techniques.

The Principle of Neutron Scattering: Neutrons interact differently with hydrogen and deuterium nuclei. This difference in "scattering length" creates a high contrast between protonated and deuterated polymer chains.[16] By selectively deuterating parts of a polymer blend or block copolymer, researchers can use Small-Angle Neutron Scattering (SANS) to visualize the morphology, conformation, and dynamics of polymer chains in a way that is impossible with other techniques like X-ray scattering.[16][17]

Conclusion

This compound (C₃D₆) is far more than just a heavy version of a common chemical. Its strategic use, grounded in the fundamental principles of isotope effects, provides unparalleled clarity in complex analytical and mechanistic challenges. For professionals in drug development, its role as a precursor to gold-standard internal standards is essential for generating the robust, reproducible data required for regulatory submission. For researchers in catalysis and materials science, it is a sophisticated probe for unraveling reaction mechanisms and visualizing nanoscale structures. The continued application of this compound and other deuterated molecules will undoubtedly continue to push the boundaries of scientific discovery.

References

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Olorunsogo, O. A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation Journal. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of reaction network of the ethylene-to-propene reaction by means of isotopically labelled reactants. Retrieved from [Link]

-

Lide, D. R. (1959). The Infrared Spectra of Propylene and Propylene-d6. Journal of the Optical Society of America, 49(11), 1119-1123. Retrieved from [Link]

-

PubMed. (n.d.). Isotopic labelings for mechanistic studies. Retrieved from [Link]

-

Gunthard, H. H., & Gaumann, T. (1952). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane‐d6. The Journal of Chemical Physics, 20(5), 783-791. Retrieved from [Link]

-

Wang, Z., et al. (2021). Deuteration and Polymers: Rich History with Great Potential. Macromolecules, 54(7), 3035-3050. Retrieved from [Link]

-

Hu, S., & Klinman, J. P. (2019). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. Molecules, 24(21), 3848. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Polymers: Complete Guide. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound D 99atom 1517-52-8 [sigmaaldrich.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C3H6 | CID 137051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. OPG [opg.optica.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. texilajournal.com [texilajournal.com]

- 13. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. resolvemass.ca [resolvemass.ca]

Propene-d6 (CAS: 1517-52-8): A Comprehensive Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of propene-d6 (CAS number 1517-52-8), a deuterated isotopologue of propene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and practical applications of this versatile molecule. Moving beyond a simple data sheet, this guide offers insights into the causality behind experimental choices and provides a framework for its effective use in sophisticated analytical and research workflows.

Molecular Characteristics and Physicochemical Properties

This compound, also known as hexadeuteropropylene, is a saturated hydrocarbon where all six hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, propene, which is the cornerstone of its utility in various analytical techniques.

Molecular Structure:

Caption: Molecular structure of this compound (CD3CD=CD2).

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 1517-52-8 | [1][2][3] |

| Molecular Formula | C3D6 | [1][4] |

| Molecular Weight | 48.12 g/mol | [1][2] |

| Boiling Point | -47.7 °C (lit.) | [1][2] |

| Melting Point | -185 °C (lit.) | [1][2] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Appearance | Colorless gas | [5] |

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable three-carbon precursor. One common method involves the reduction of a deuterated propyne derivative. For instance, methylacetylene-d4 can be partially deuterated over a palladium catalyst to yield this compound. Another approach involves the dehydration of deuterated propanol, often using a heated catalyst such as alumina. The choice of synthetic route is critical to achieving high isotopic enrichment and chemical purity.

Spectroscopic Profile

The spectroscopic characteristics of this compound are fundamental to its identification, quantification, and application. The substitution of hydrogen with deuterium leads to predictable shifts in its spectral data compared to non-deuterated propene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (1H) NMR spectrum of propene is complex due to the presence of non-equivalent vinyl and methyl protons.[1][6] In a high-purity this compound sample, the 1H NMR spectrum should ideally show minimal residual proton signals. Any observed signals can be used to quantify the level of isotopic substitution.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of this compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M+) at m/z 48. The fragmentation pattern will be analogous to that of propene, with fragments corresponding to the loss of deuterated methyl (CD3) and other deuterated moieties. This distinct mass shift is the basis for its use as an internal standard.

Infrared (IR) Spectroscopy

The substitution of hydrogen with the heavier deuterium isotope results in a significant shift of vibrational frequencies to lower wavenumbers in the infrared spectrum. For example, the C-H stretching vibrations in propene, typically observed in the 2860-3095 cm-1 region, will be shifted to lower frequencies for the C-D bonds in this compound. Similarly, bending and other vibrational modes will also be affected, providing a unique "fingerprint" for the deuterated molecule.

Core Applications in Research and Development

The unique properties of this compound make it a valuable tool in several scientific domains, particularly where precise quantification and mechanistic understanding are paramount.

Deuterated Internal Standard in Quantitative Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry, particularly in complex biological matrices.[7]

Principle of Isotope Dilution Mass Spectrometry (IDMS):

The fundamental premise of IDMS is the addition of a known quantity of a deuterated standard to a sample prior to analysis. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[7] Any variations in sample extraction, injection volume, or ionization efficiency will affect both the analyte and the internal standard proportionally.[7] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and other sources of analytical variability.[7]

Workflow for using this compound as an Internal Standard:

Caption: Generalized workflow for quantitative analysis using this compound as an internal standard.

A key consideration when using a deuterated internal standard is the potential for isotopic cross-contribution, where the isotopic cluster of the analyte interferes with that of the standard, or vice versa.[8] Careful selection of precursor and product ions in tandem mass spectrometry (MS/MS) is crucial to minimize this effect.

Tracer in Metabolic Pathway Analysis

Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes.[9][10] By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic activity.

While larger molecules like glucose or amino acids are more common tracers, small molecules like this compound can be used in specific contexts, for example, to study the metabolism of short-chain hydrocarbons or as a precursor for the synthesis of other labeled molecules. The incorporation of deuterium from this compound into various metabolites can be tracked using mass spectrometry or NMR, providing insights into previously uncharacterized metabolic pathways.

Experimental Protocol for a Tracer Study:

-

Cell Culture and Labeling: Culture cells of interest to a desired density. Replace the standard medium with a medium containing this compound at a defined concentration.

-

Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled substrate.

-

Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

-

LC-MS or GC-MS Analysis: Analyze the metabolite extracts to identify and quantify the incorporation of deuterium into various metabolites.

-

Data Analysis: Determine the isotopic enrichment in downstream metabolites and model the metabolic fluxes through relevant pathways.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter that can influence the accuracy of quantitative studies. Gas chromatography-mass spectrometry (GC-MS) is a common technique for determining the isotopic enrichment of volatile compounds.

A General GC-MS Method:

A gas chromatograph can be used to separate this compound from any potential impurities. The eluent is then introduced into a mass spectrometer, where the relative abundances of the different isotopologues of propene (containing 0 to 6 deuterium atoms) can be measured. By comparing the measured isotopic distribution to the theoretical natural abundance, the isotopic enrichment of the this compound can be accurately calculated.[11][12] For high-purity propylene analysis, specialized columns can be employed to ensure good separation from other hydrocarbons.[13]

Handling and Storage

This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area.[2][7] It is typically supplied in lecture bottles or cylinders.

-

Storage: Store cylinders in a cool, dry, well-ventilated area away from sources of ignition. Cylinders should be secured in an upright position.

-

Handling: Use appropriate pressure-regulating equipment when dispensing the gas. Ensure that all equipment is compatible with flammable gases. Personal protective equipment, including safety glasses and gloves, should be worn.

Conclusion

This compound is a powerful tool for researchers in the fields of analytical chemistry, drug metabolism, and metabolic research. Its utility as a high-fidelity internal standard in mass spectrometry enables accurate and precise quantification of analytes in complex matrices. Furthermore, its potential as a stable isotope tracer offers opportunities to explore and quantify metabolic pathways. A thorough understanding of its synthesis, spectroscopic properties, and proper handling is essential for its effective and safe implementation in the laboratory. This guide provides a foundational understanding to empower scientists to leverage the unique capabilities of this compound in their research endeavors.

References

-

Liu, R. H., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Analytical Toxicology, 24(4), 275-80. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr. Available from: [Link]

-

SpectraBase. (n.d.). Propene. Available from: [Link]

-

Liu, R. H. (2025). Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. ResearchGate. Available from: [Link]

-

SpectraBase. (n.d.). Propene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available from: [Link]

-

Polesel, M., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 127-133. Available from: [Link]

-

Pozo, O. J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1667-75. Available from: [Link]

-

Globe Thesis. (2019). Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

-

Patterson, B. W., et al. (1995). Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis. Metabolism, 44(8), 999-1007. Available from: [Link]

-

Jayakody, L. N., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Metabolomics, 20(1), 1. Available from: [Link]

-

Chan, C. (2007). Tracer-based Metabolomics: Concepts and Practices. PMC. Available from: [Link]

-

Young, J. D. (2019). Metabolomics and isotope tracing. PMC. Available from: [Link]

-

Agilent Technologies. (n.d.). Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Application. Available from: [Link]

Sources

- 1. This compound D 99atom 1517-52-8 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. globethesis.com [globethesis.com]

- 4. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight of Propene-d6: Principles and Applications

For researchers, medicinal chemists, and professionals in drug development, precision is paramount. The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful strategy to modulate the metabolic fate of drug candidates. Propene-d6 (C₃D₆), the deuterated isotopologue of propene, serves as a fundamental building block and analytical tool in this advanced field. A precise understanding of its molecular weight is not merely an academic exercise; it is the cornerstone of its application, particularly in quantitative bioanalysis using mass spectrometry. This guide provides an in-depth examination of the molecular weight of this compound, the principles governing its calculation, and its critical role in pharmaceutical research.

The Significance of Deuteration in Drug Development

The strategic replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile.[1] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions in which C-H bond cleavage is the rate-limiting step.[1] This modification can lead to several desirable outcomes:

-

Improved Metabolic Stability: A reduced rate of metabolism can increase a drug's half-life and overall exposure.[2]

-

Enhanced Pharmacokinetics: Slower metabolism may lead to more stable plasma concentrations, potentially allowing for less frequent dosing.[1][2]

-

Reduced Toxic Metabolites: Altering metabolic pathways can mitigate the formation of harmful byproducts.[1][2]

Beyond metabolic modulation, deuterated compounds are indispensable as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a technique central to pharmacokinetic and metabolic studies.[1][3] Their chemical similarity to the analyte ensures they behave almost identically during sample extraction and ionization, while their different mass allows for their distinct detection.

Foundational Principles: Defining Molecular Weight

The molecular weight of a substance is the mass of one molecule of that substance, relative to the unified atomic mass unit (amu) or Dalton (Da). The modern standard for this scale is the carbon-12 atom (¹²C), which is assigned a mass of exactly 12 amu by definition.[4][5][6][7] The mass of any other atom or molecule is measured relative to this standard.

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule's formula. For isotopically enriched compounds like this compound, it is crucial to use the atomic mass of the specific isotopes involved.

Calculation of this compound Molecular Weight

The calculation is a direct application of these first principles, requiring the chemical formula and the precise atomic weights of the constituent isotopes.

Step 1: Determine the Chemical Formula

This compound is an isotopologue of propene (C₃H₆) where all six hydrogen atoms have been replaced by deuterium atoms. Therefore, its chemical formula is C₃D₆ .[8][9][10]

Step 2: Identify Constituent Atoms and Their Isotopic Masses

The molecule consists of:

-

Three Carbon (C) atoms: For molecular weight calculations, the mass of the most abundant isotope, carbon-12 (¹²C), is used. Its atomic mass is defined as exactly 12.000000 Da.[6][11]

-

Six Deuterium (D) atoms: Deuterium (²H) is the stable isotope of hydrogen containing one proton and one neutron. Its atomic mass is 2.014102 Da.[12][13][14]

Step 3: Sum the Atomic Weights

The molecular weight is the sum of the masses of these atoms:

-

Mass of Carbon = 3 × 12.000000 Da = 36.000000 Da

-

Mass of Deuterium = 6 × 2.014102 Da = 12.084612 Da

-

Total Molecular Weight = 36.000000 Da + 12.084612 Da = 48.084612 Da

This calculated value represents the monoisotopic mass. The average molecular weight, which accounts for the natural abundance of other isotopes (like ¹³C), is often cited in chemical catalogs and databases. For instance, the National Institute of Standards and Technology (NIST) lists a molecular weight of 48.1167 for this compound.[8][15] Other sources may round this to 48.12.[10][16][17][18] For high-resolution mass spectrometry, the monoisotopic mass is the most relevant value.

Data Summary

| Component | Quantity | Isotope | Atomic Mass (Da) | Subtotal Mass (Da) |

| Carbon | 3 | ¹²C | 12.000000[6] | 36.000000 |

| Deuterium | 6 | ²H (D) | 2.014102[12][13] | 12.084612 |

| Total | C₃D₆ | 48.084612 |

For comparison, the molecular weight of non-deuterated propene (C₃H₆) is approximately 42.08 Da.[19][20] This mass shift of +6 Da is the key property leveraged in its applications.

Visualization of Molecular Weight Composition

The following diagram illustrates the summation of atomic masses from the constituent isotopes to arrive at the final molecular weight of this compound.

Caption: Breakdown of this compound molecular weight calculation.

Experimental Workflow: Application as an Internal Standard

The utility of this compound's distinct molecular weight is best demonstrated in its role as an internal standard (IS) in quantitative bioanalysis. The objective is to accurately measure the concentration of an analyte (the non-deuterated compound) in a complex matrix like plasma.

Protocol: Conceptual Workflow for LC-MS Quantification

-

Preparation of Standards and Samples:

-

A calibration curve is prepared by spiking known concentrations of the analyte into a blank biological matrix.

-

A fixed, known concentration of the deuterated internal standard (e.g., a drug candidate synthesized using this compound) is added to every calibration standard, quality control (QC) sample, and unknown study sample.

-

Causality: Adding the IS to all samples at a fixed concentration ensures that any variability during sample processing (e.g., extraction loss) affects both the analyte and the IS proportionally. This ratio-based approach corrects for experimental error.

-

-

Sample Extraction:

-

Proteins are precipitated from the plasma samples (e.g., with acetonitrile).

-

The analyte and IS are extracted from the supernatant using liquid-liquid extraction or solid-phase extraction.

-

The final extract is reconstituted in a mobile phase-compatible solvent.

-

Causality: The deuterated IS has virtually identical polarity and chemical properties to the analyte, ensuring they co-extract with the same efficiency.

-

-

LC-MS Analysis:

-

The extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and IS from other matrix components.

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the IS (Selected Reaction Monitoring, SRM). For example, it would monitor the transition for the parent drug and a separate, heavier transition for the deuterated IS.

-

Causality: The mass difference, stemming directly from the higher molecular weight of the deuterated IS, allows the mass spectrometer to detect and quantify both compounds simultaneously and without interference, even if they co-elute from the LC column.

-

-

Data Processing:

-

The peak area of the analyte is measured, as is the peak area of the IS.

-

A ratio of (Analyte Peak Area / IS Peak Area) is calculated for each sample.

-

A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards.

-

The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from this curve.

-

Trustworthiness: This ratiometric method provides a self-validating system. An anomalous IS signal in a sample would immediately indicate a problem with that specific sample's preparation or injection, allowing it to be flagged for re-analysis.

-

Conclusion

The molecular weight of this compound is a fundamental physical constant derived from the sum of the atomic masses of its constituent isotopes, C₃D₆. Its calculated monoisotopic mass of approximately 48.0846 Da is a critical parameter for its use in high-resolution mass spectrometry. For researchers and drug development professionals, this value is not just a number; it is the physical basis for using deuterated molecules as invaluable tools to enhance the properties of new chemical entities and to ensure the accuracy and reliability of the quantitative data that underpins modern pharmaceutical science.[3][21]

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

-

Britannica. (2023, December 26). Deuterium. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

-

Chemistry For Everyone. (2023, May 16). How Is The Atomic Mass Unit Defined Based On Carbon-12? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 7). Atomic Mass Unit. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

-

Pharmaffiliates. (2024, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Clearsynth Discovery. (2023, September 25). Advantages of Deuterated Compounds. Retrieved from [Link]

-

BuyIsotope.com. (n.d.). Deuterium Isotope. Retrieved from [Link]

-

ResearchGate. (2011, December). Deuterium in Drug Discovery and Development. Retrieved from [Link]

-

Westfield State University. (n.d.). Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu. Retrieved from [Link]

-

Study.com. (n.d.). Deuterium Symbol, Properties & Uses. Retrieved from [Link]

-

Britannica. (n.d.). Carbon-12. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carbon-12 - Wikipedia [en.wikipedia.org]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. This compound [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. Carbon-12 | isotope | Britannica [britannica.com]

- 12. Deuterium - Wikipedia [en.wikipedia.org]

- 13. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 14. buyisotope.com [buyisotope.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound | C3H6 | CID 137051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound D 99atom 1517-52-8 [sigmaaldrich.com]

- 18. cdnisotopes.com [cdnisotopes.com]

- 19. Propene [webbook.nist.gov]

- 20. Propene [webbook.nist.gov]

- 21. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

A Guide to the Synthesis of Deuterated Propene: Strategies and Mechanistic Insights

Abstract

The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into organic molecules offers a powerful tool for researchers in drug discovery, mechanistic chemistry, and materials science. This guide provides an in-depth exploration of the primary synthetic routes to deuterated propene, a valuable building block in these fields. We will delve into the mechanistic underpinnings of each method, offering not just protocols but also the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for their scientific endeavors.

The Significance of Deuterium Labeling in Propene

Propene (C₃H₆), a fundamental alkene, serves as a crucial precursor in the synthesis of a vast array of chemical products. The substitution of hydrogen atoms with deuterium to create isotopologues like propene-d₁, propene-d₆, and others, imparts subtle yet profound changes to the molecule's properties. This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down reactions where C-H bond cleavage is the rate-limiting step.

This phenomenon has significant implications in pharmaceutical research and development:

-

Enhanced Metabolic Stability: By replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, its breakdown by metabolic enzymes can be slowed. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced dosing frequency.

-

Reduced Toxicity: Altering the metabolic pathway of a drug through deuteration can sometimes mitigate the formation of toxic metabolites.

-

Mechanistic Elucidation: Deuterated compounds are invaluable tools for studying reaction mechanisms. By tracking the position of the deuterium label in the products, chemists can gain insights into complex reaction pathways.

-

Analytical Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).

Synthetic Strategies for Deuterated Propene

The synthesis of deuterated propene can be approached through several strategic pathways, each offering distinct advantages in terms of accessible labeling patterns and scalability.

Catalytic Semideuteration of Propyne

The partial reduction of propyne using deuterium gas (D₂) over a "poisoned" catalyst is a direct and widely used method for preparing cis-deuterated propene.

The Underlying Chemistry: A Tale of Controlled Reactivity

Standard catalytic hydrogenation of an alkyne with catalysts like platinum, palladium, or nickel typically proceeds to the fully saturated alkane. To stop the reaction at the alkene stage, a less reactive or "poisoned" catalyst is employed. Lindlar's catalyst, consisting of palladium deposited on calcium carbonate and treated with lead acetate and quinoline, is a classic example. The quinoline serves to deactivate the catalyst just enough to prevent the further reduction of the initially formed alkene.

The mechanism involves the syn-addition of two deuterium atoms across the triple bond of propyne, which is adsorbed onto the catalyst surface. This results in the formation of a cis-alkene.

Experimental Protocol: Synthesis of cis-Propene-1,2-d₂

-

Catalyst Preparation: In a suitable reaction vessel, suspend Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in a solvent such as hexane or ethyl acetate.

-

Reaction Setup: Purge the reaction vessel with nitrogen gas and then introduce deuterium gas (D₂), typically from a balloon or a metered source.

-

Introduction of Propyne: Add a solution of propyne in the same solvent to the reaction mixture while stirring vigorously.

-

Monitoring the Reaction: The reaction progress can be monitored by the uptake of deuterium gas or by analytical techniques such as gas chromatography (GC) or NMR spectroscopy.

-

Workup: Once the reaction is complete, filter the mixture to remove the catalyst. The resulting solution contains the desired cis-propene-1,2-d₂. The volatile product can be isolated by careful distillation or used directly in a subsequent reaction.

Data Summary: Catalytic Semideuteration

| Parameter | Value |

| Substrate | Propyne |

| Reagent | Deuterium gas (D₂) |

| Catalyst | Lindlar's Catalyst (Pd/CaCO₃/Pb) |

| Product | cis-Propene-1,2-d₂ |

| Stereochemistry | syn-addition |

| Typical Isotopic Purity | >98% D |

| Key Advantage | High stereoselectivity for the cis-isomer. |

Visualizing the Mechanism: Catalytic Semideuteration of Propyne

Caption: Catalytic semideuteration of propyne on a palladium surface.

Elimination Reactions: Building the Double Bond

Elimination reactions provide a versatile approach to synthesizing alkenes by removing atoms or groups from adjacent carbon atoms. By starting with a deuterated substrate, this method can be adapted to produce a variety of deuterated propenes.

The E2 Mechanism: A Concerted Dance of Bonds

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton (or deuteron), and a leaving group departs simultaneously, forming a double bond. The reaction rate depends on the concentration of both the substrate and the base. A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton (or deuteron) to be removed and the leaving group.

Experimental Protocol: Synthesis of Propene-3,3,3-d₃ via E2 Elimination

-

Substrate Synthesis: Prepare 1-bromo-3,3,3-trideuteriopropane. This can be achieved by the free-radical bromination of propane-d₃ or other suitable methods.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-bromo-3,3,3-trideuteriopropane in a suitable solvent like ethanol.

-

Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) to the solution. The use of a bulky base favors elimination over substitution.

-

Reaction Conditions: Heat the reaction mixture to reflux to promote the elimination reaction.

-

Product Isolation: The volatile propene-3,3,3-d₃ can be collected in a cold trap or used in situ for subsequent reactions.

Data Summary: E2 Elimination for Deuterated Propene Synthesis

| Parameter | Value |

| Substrate | Deuterated haloalkane (e.g., 1-bromo-3,3,3-trideuteriopropane) |

| Reagent | Strong, sterically hindered base (e.g., KOtBu) |

| Product | Positionally labeled deuterated propene |

| Mechanism | E2 (bimolecular elimination) |

| Key Advantage | Access to various labeling patterns depending on the starting material. |

Visualizing the Mechanism: The E2 Reaction

Caption: The concerted E2 mechanism for the formation of propene-3,3,3-d₃.

The Wittig Reaction: Precision Alkene Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones. It offers excellent control over the position of the newly formed double bond, making it highly valuable for preparing specifically labeled alkenes.

The Ylide's Role: A Phosphorus-Mediated Transformation

The key reagent in the Wittig reaction is a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The ylide then reacts with an aldehyde or ketone in a two-step process involving a betaine or oxaphosphetane intermediate to form the alkene and a phosphine oxide byproduct.

To synthesize deuterated propene, one can either use a deuterated aldehyde/ketone or a deuterated phosphorus ylide.

Experimental Protocol: Synthesis of Propene-1,1-d₂ via the Wittig Reaction

-

Ylide Preparation: In an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, treat methyltriphenylphosphonium bromide with a strong base like n-butyllithium to generate the corresponding ylide.

-

Reaction with Deuterated Formaldehyde: Add a solution of formaldehyde-d₂ to the ylide solution at low temperature (e.g., -78 °C).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup and Isolation: Quench the reaction with water and extract the product with a low-boiling organic solvent. The propene-1,1-d₂ can be isolated by careful distillation.

Data Summary: Wittig Reaction for Deuterated Propene Synthesis

| Parameter | Value |

| Substrates | Aldehyde/Ketone and Phosphorus Ylide (one must be deuterated) |

| Product | Specifically labeled deuterated propene |

| Key Advantage | Unambiguous placement of the double bond. |

| Byproduct | Triphenylphosphine oxide |

Visualizing the Workflow: The Wittig Reaction

Caption: General workflow for the synthesis of propene-1,1-d₂ via the Wittig reaction.

Analytical Characterization of Deuterated Propene

Confirming the successful synthesis and determining the isotopic purity of deuterated propene requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the position and extent of deuteration.

-

¹H NMR: In the proton NMR spectrum, the absence or reduced integration of a signal at a particular chemical shift indicates the replacement of a proton with a deuteron.

-

²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of their presence and location within the molecule. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the isotopic enrichment of the synthesized compound. By comparing the mass spectrum of the deuterated propene to that of its non-deuterated counterpart, the increase in molecular weight due to the incorporated deuterium atoms can be measured, allowing for the calculation of the isotopic purity.

Summary of Analytical Techniques

| Technique | Information Provided |

| ¹H NMR | Position and extent of deuteration (by signal disappearance). |

| ²H NMR | Direct detection and localization of deuterium atoms. |

| Mass Spectrometry | Determination of isotopic enrichment and purity. |

Conclusion

The synthesis of deuterated propene is a critical enabling technology for advancements in pharmaceutical sciences and fundamental chemical research. The choice of synthetic method—be it catalytic semideuteration, elimination reactions, or the Wittig reaction—depends on the desired labeling pattern and the available starting materials. A thorough understanding of the underlying reaction mechanisms is paramount for successful and efficient synthesis. Coupled with robust analytical characterization, these methods provide researchers with the tools needed to harness the power of isotopic labeling in their scientific pursuits.

References

- BenchChem. (n.d.). Applications of Deuterated Compounds in Pharmaceutical Research and Development.

- Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.

- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.

- Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

- Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery.

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.

- Journal of Chemical Education. (2020). Investigating the Mechanism of Alkyne Hydrogenation through an Open-Ended, Inquiry-Based Undergraduate Research Project Exploring Heterogeneous Catalysis. ACS Publications.

- ChemTalk. (n.d.). Catalytic Hydrogenation.

- Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes.

- ResearchGate. (2025). Deuterium labeling and mechanistic insights in the polymerization of propylene promoted by benzamidinate complexes.

- Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Canadian Science Publishing. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: II. PROPYNE-3-d3 AND PROPYNE-d4.

- RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR.

- Scribd. (n.d.). Elimination Reactions for Alkene Synthesis.

- Chemistry For Everyone. (2025). How Is Deuterium Used In NMR?. YouTube.

- Martin, G. J., Martin, M. L., & Mabon, F. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Journal of Molecular Structure.

- YouTube. (2019). Synthesis of Propene (Propylene).

- Chemistry Steps. (n.d.). Synthesis of Alkenes.

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

- Organic Chemistry Class Notes. (n.d.). Preparing Alkenes: A Preview of Elimination Reactions.

- ResearchGate. (2025). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal.

- Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect.

- Google Patents. (n.d.). Preparation of propene - US6646172B1.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Azimuth Corporation. (2024). Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration.

- RSC Publishing. (n.d.). Photochemical methods for deuterium labelling of organic molecules.

- Chemistry LibreTexts. (2024). 8.1: Preparation of Alkenes - A Preview of Elimination Reactions.

- Wikipedia. (n.d.). Wittig reaction.

- Synthesis of an Alkene via the Wittig Reaction. (n.d.).

- NIH. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC.

- Chemistry LibreTexts. (2014). 18.13: The Wittig Reaction Forms an Alkene.

isotopic purity of propene-d6

An In-depth Technical Guide to the Isotopic Purity of Propene-d6

Abstract

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is non-negotiable. This compound (C₃D₆), a deuterated isotopologue of propene, serves as an invaluable tool in mechanistic studies, as an internal standard for mass spectrometry, and in the synthesis of complex deuterated molecules. Its utility is directly proportional to its isotopic purity—the degree to which hydrogen atoms have been replaced by deuterium. This guide provides a comprehensive exploration of the principles and methodologies for determining the , grounded in established analytical techniques and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a transparent view of the data analysis workflow, ensuring that users can confidently assess and utilize this critical reagent.

The Imperative of Isotopic Purity

Isotopic enrichment refers to the mole fraction of the desired isotope (in this case, deuterium) expressed as a percentage at the labeled positions.[1] For a compound like this compound, a stated isotopic enrichment of 99 atom % D means that, on average, 99% of the hydrogen/deuterium sites are occupied by deuterium.[2][3] This is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition (e.g., the percentage of molecules that are precisely C₃D₆ vs. C₃D₅H).[1]

In drug development, particularly in pharmacokinetic (PK) studies, deuterated internal standards are used to quantify the concentration of an active pharmaceutical ingredient (API) in biological matrices.[4] If the isotopic purity of the standard is compromised—containing significant amounts of d5, d4, or even non-deuterated (d0) species—it can lead to cross-contribution of mass signals, resulting in inaccurate quantification of the API.[5][6] Therefore, rigorous and accurate determination of isotopic purity is a foundational requirement for data integrity.

Core Analytical Methodologies

The assessment of isotopic purity is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Each provides a unique and complementary piece of the purity puzzle.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structure elucidation and quantitative analysis, as the area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[7][8] For this compound, a combination of ¹H and ²H NMR provides a comprehensive picture of deuteration.

-

¹H NMR (Proton NMR): This is the most direct method to quantify the extent of incomplete deuteration. Any residual C-H bonds will produce signals in the ¹H spectrum. By integrating these residual signals against a certified internal standard of known concentration and purity, we can calculate the absolute amount of non-deuterated or partially deuterated species.[9] This technique is exceptionally sensitive to proton-containing impurities.

-

²H NMR (Deuterium NMR): This experiment confirms the location of the deuterium atoms on the propene scaffold. While ¹H NMR shows the absence of protons, ²H NMR affirmatively shows the presence of deuterium at the expected positions (vinylic and allylic), confirming the isotopic labeling pattern.[10]

-

¹³C NMR: The carbon-13 spectrum of propene shows three distinct signals for the three carbon environments.[11][12] In this compound, these signals will be split into multiplets due to coupling with deuterium (C-D coupling), providing further structural confirmation of deuteration.

This protocol describes a self-validating system for determining the amount of residual proton-containing species using an internal calibrant.

-

Preparation of the Internal Calibrant Stock:

-

Accurately weigh approximately 20 mg of a certified reference material (CRM) with a known purity (e.g., maleic anhydride) into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Acetone-d6). Ensure complete dissolution.

-

-

Sample Preparation:

-

Accurately weigh the NMR tube.

-

Introduce a precise volume (e.g., 500 µL) of the internal calibrant stock solution into the NMR tube and re-weigh to determine the exact mass of the solution added.

-

Cool the NMR tube and solvent using a dry ice/acetone bath.

-

Bubble a known mass of this compound gas through the cold solution. This is the most critical step for a gaseous analyte and must be performed carefully to accurately determine the mass of the analyte added.

-

Seal the NMR tube and re-weigh to determine the precise mass of this compound introduced.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.

-

Critical Parameter—Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T1) of all signals to be integrated (both standard and analyte). A conservative value of 15 times T1 is often recommended for high accuracy.[7] This ensures complete magnetization recovery between scans, making the signal integral directly proportional to the number of nuclei.

-

Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio for the small residual proton signals.

-

-

Data Analysis and Calculation:

-

Carefully phase and baseline-correct the spectrum.

-

Integrate the well-resolved signal of the internal calibrant and any residual proton signals from the this compound (e.g., signals corresponding to the -CH₃, =CH, and =CH₂ groups in unlabeled propene).[13]

-

Calculate the purity using the following equation[9]:

Purity_analyte (%) = (Int_analyte / Int_IC) * (n_IC / n_analyte) * (MW_analyte / MW_IC) * (m_IC / m_analyte) * Purity_IC (%)

Where:

-

Int = Integral area

-

n = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

IC = Internal Calibrant

-

analyte = The residual protonated species being quantified

-

-

Caption: A flowchart of the quantitative NMR (qNMR) workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for determining the distribution of different isotopologues (d0, d1, d2, d3, d4, d5, d6) in a sample of this compound.[14]

-

Gas Chromatography (GC): As a volatile gas, propene is ideally suited for GC separation.[15] The GC column separates the this compound from any other volatile chemical impurities (e.g., propane, other hydrocarbons), ensuring that the mass spectrum acquired is of the target analyte only.[16] It's noteworthy that deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect.[17]

-

Mass Spectrometry (MS): The mass spectrometer separates ions based on their mass-to-charge (m/z) ratio. Since each deuterium atom adds approximately 1 Da to the mass of the molecule, MS can readily distinguish between C₃D₆ (MW: 48.12), C₃D₅H (MW: ~47.11), C₃D₄H₂ (MW: ~46.10), and so on, down to C₃H₆ (MW: 42.08).[18][19] High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very similar masses, minimizing potential interferences.[20][21]

The following table presents a representative isotopic distribution for a high-purity batch of this compound, as determined by GC-MS.

| Isotopic Species | Description | Mass (m/z of M⁺) | Typical Abundance (%) |

| d6 | Fully deuterated propene | 48 | > 99% |

| d5 | Propene with five deuterium atoms | 47 | < 1% |

| d4 | Propene with four deuterium atoms | 46 | < 0.1% |

| d3 | Propene with three deuterium atoms | 45 | < 0.05% |

| d2 | Propene with two deuterium atoms | 44 | < 0.01% |

| d1 | Propene with one deuterium atom | 43 | < 0.01% |

| d0 | Non-deuterated propene (unlabeled) | 42 | < 0.01% |

Note: This data is illustrative. Always refer to the lot-specific Certificate of Analysis for precise values.

-

System Preparation:

-

Use a GC-MS system equipped with a suitable column for light hydrocarbon analysis, such as an Rt®-Alumina BOND/Na₂SO₄ PLOT column.[16]

-

Ensure the system is free of leaks to prevent atmospheric contamination.

-

-

Sample Introduction:

-

Use a gas-tight syringe or a gas sampling loop to introduce a known volume of the this compound gas into the GC inlet.

-

The inlet should be operated in split mode to avoid overloading the column and detector.

-

-

GC Separation:

-

Injector Temperature: 150 °C

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: A sub-ambient starting temperature (e.g., -40 °C) may be required to achieve baseline separation of very volatile impurities.[22] A typical program might be: hold at 35 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

-

MS Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 60 to cover all possible isotopologues and common fragments.

-

Acquire the mass spectrum across the entire chromatographic peak corresponding to propene.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) to locate the propene peak.

-

Generate a background-subtracted mass spectrum from the apex of the propene peak.

-

Identify the ion signals corresponding to the molecular ions (M⁺) of each isotopologue (m/z 42 through 48).

-

Calculate the relative abundance of each species by taking the intensity of its molecular ion peak and dividing it by the sum of the intensities of all isotopologue molecular ion peaks.

-

Correction for ¹³C: For highly accurate work, the natural abundance of ¹³C must be accounted for, as the M+1 peak of the d5 species (C₃D₅H) will overlap with the ¹³C isotopologue of the d4 species (¹²C₂¹³CD₄H₂). Deconvolution algorithms in modern MS software can often perform this correction automatically.[21]

-

Caption: The relationship between analytical methods and the data they yield.

Potential Pitfalls and Considerations

Achieving and verifying high isotopic purity requires an awareness of potential challenges.

-

Deuterium Scrambling: During synthesis or under certain analytical conditions (e.g., in the hot GC inlet or MS ion source), deuterium atoms can migrate, or exchange with residual protons.[18][23] While this may not change the overall isotopic enrichment, it can alter the specific labeling pattern, which may be critical for certain mechanistic studies.

-

Chemical Purity: Isotopic purity is only one part of the story. The sample must also be chemically pure. Common impurities in propene include propane, methane, ethane, and other C1-C4 hydrocarbons.[16][24] A preliminary GC-FID analysis is often recommended to assess overall chemical purity before proceeding with isotopic analysis.

-

H/D Exchange with Solvents: When preparing samples for NMR, it is crucial to use high-purity deuterated solvents. Any residual protons in the solvent can exchange with labile deuterium atoms on the analyte, although this is not a major concern for the non-labile C-D bonds in propene.

Conclusion

The determination of isotopic purity for this compound is a rigorous process that underpins its reliable use in research and development. A synergistic approach, leveraging the quantitative power of ¹H qNMR to assess residual protons and the detailed distributive analysis of GC-MS for all isotopologues, provides a complete and trustworthy purity profile. By understanding the principles behind these methods and adhering to validated protocols, scientists can ensure the quality of their deuterated reagents, leading to more accurate, reproducible, and reliable data in their critical applications.

References

- THE MASS SPECTRA OF THREE DEUTERATED PROPENES. (N/A). Journal of the American Chemical Society.

- Quantitative NMR as a Versatile Tool for the Reference Material Prepar

- A chemical ionization study of deuteron transfer initiated propene loss

- Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. (2007-11-15). Organic Letters.

- Gas chromatography-mass spectrometry (GC-MS)

- Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (P...). (2013-05-14). Analytical Methods (RSC Publishing).

- Quantitative NMR Spectroscopy. (2022-06-24). Acanthus Research.

- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (N/A). PubMed Central.

- Propene C₃H₆. (N/A). N/A.

- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014-10-08).

- This compound (gas). (N/A). CDN Isotopes.

- 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting. (N/A). doc brown's advanced organic chemistry revision notes.

- 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr. (N/A). doc brown's advanced organic chemistry revision notes.

- Synthesis of Propene (Propylene). (2019-09-02). YouTube.

- This compound. (N/A). Sigma-Aldrich.

- GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021-04-29). Lab Manager Magazine.

- Propene - the NIST WebBook. (N/A). National Institute of Standards and Technology.

- Isotope Enrichment Using Microchannel Distill

- 17 Minute D2712 Analysis of Impurities in Propylene Using PLOT Columns. (N/A). N/A.

- Isotopic purity of Prothipendyl-d6 hydrochloride. (N/A). Benchchem.

- ANALYSIS OF PROPYLENE IMPURITIES USING SELECT LOW SULFUR COLUMN AND SINGLE TUNE WITH GC-ICP-MS QQQ ORS. (N/A). Agilent.

- Propene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (N/A). SpectraBase.

- Preparation of propene. (N/A).

- CASE STUDY - Determination of Isotopic Purity by Accur

- Determination of Isotopic Purity by Accurate Mass LC/MS. (N/A).

- Enrichment. (N/A).

- Hydrogenation vs. H–D isotope scrambling during the conversion of ethylene with hydrogen/deuterium catalyzed by platinum under single-collision conditions. (N/A). RSC Publishing.

- Synthesis, structure and properties of copolymers of syndiotactic polypropylene with 1-hexene and 1-octene. (N/A). Polymer Chemistry (RSC Publishing).

- Design and Tactical Applications of Prodrugs to Enable Effective Drug Delivery. (2019-12-18).

Sources

- 1. isotope.com [isotope.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound D 99atom 1517-52-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. spectrabase.com [spectrabase.com]

- 13. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 15. messer.es [messer.es]

- 16. gcms.cz [gcms.cz]

- 17. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Propene [webbook.nist.gov]

- 20. almacgroup.com [almacgroup.com]

- 21. researchgate.net [researchgate.net]

- 22. pnnl.gov [pnnl.gov]

- 23. Hydrogenation vs. H–D isotope scrambling during the conversion of ethylene with hydrogen/deuterium catalyzed by platinum under single-collision conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. agilent.com [agilent.com]

A Technical Guide to Propene-d6: Structure, Applications, and Methodologies for Advanced Research

Abstract

This technical guide provides a comprehensive overview of propene-d6 (C₃D₆), a deuterated isotopologue of propene. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physical properties, the fundamental principles of its application, and detailed methodologies for its use in advanced analytical and mechanistic studies. We will explore its critical role as an internal standard, a mechanistic probe, and a tool in pharmacokinetic modulation, grounded in the principles of isotopic labeling and the kinetic isotope effect (KIE). The guide synthesizes field-proven insights with established scientific principles, offering both foundational knowledge and practical protocols to empower researchers in their experimental design and execution.

Introduction: The Significance of Isotopic Labeling with this compound

Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its isotopes to track the molecule's journey through a chemical reaction or biological system.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a cornerstone of this methodology.[] Deuterium-labeled compounds, such as this compound, are chemically similar to their hydrogen-containing counterparts but possess a greater mass. This mass difference, and the resulting stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, gives rise to distinct physical and spectroscopic properties that can be exploited in a variety of research applications.[3][4]

This compound, specifically, serves as a valuable tool in diverse fields ranging from polymer chemistry to pharmaceutical sciences. Its utility stems from its ability to act as a tracer in metabolic pathways, a standard in quantitative mass spectrometry, and a tool for elucidating reaction mechanisms.[5][6] In drug development, the strategic replacement of hydrogen with deuterium can alter a drug candidate's metabolic profile, a concept that has led to FDA-approved deuterated drugs.[4] This guide will provide the technical foundation and practical knowledge required to leverage the unique properties of this compound in a research setting.

Structural Formula and Physicochemical Properties

The fundamental identity of this compound lies in its structure, where all six hydrogen atoms of the propene molecule have been replaced by deuterium atoms.

Structural Representation

-

Chemical Name: 1,1,2,3,3,3-hexadeuterioprop-1-ene[7]

-

Linear Formula: CD₃CD=CD₂

The structure consists of a three-carbon chain with a double bond between the first and second carbon atoms. The methyl group and the two carbons of the double bond are fully deuterated.

Caption: Structural formula of this compound (CD₃CD=CD₂).

Physical and Chemical Data